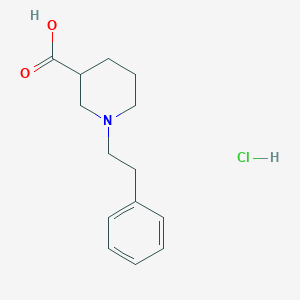amine hydrochloride CAS No. 1051364-44-3](/img/structure/B3078438.png)
[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride
説明
[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Activity of Pyran Derivatives : Georgiadis (1976) described the synthesis of compounds related to pyran derivatives, exhibiting antimicrobial and anticoccidial activities. This study indicates the potential use of similar structures in developing antimicrobial agents (Georgiadis, 1976).
Cyclisation of Isothiocyanate Compounds : Davies et al. (1976) investigated the cyclisation of 2-(2-thienyl)ethyl isothiocyanate leading to the formation of various pyridine derivatives. This research contributes to the understanding of cyclisation reactions in organic synthesis (Davies et al., 1976).
Decarboxylation Studies Using Thiamine Analogues : Yount and Metzler (1959) explored the decarboxylation of pyruvate using thiamine analogues, providing insights into biochemical processes and potential applications in biochemistry (Yount & Metzler, 1959).
Preparation of Thieno[2,3-d]pyrimidine Derivatives : Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to the development of new synthetic routes in medicinal chemistry (Santilli et al., 1971).
Anticonvulsant Activity of Tetrahydrothieno Pyridines : Ohkubo et al. (1996) synthesized novel tetrahydrothieno pyridines and evaluated their anticonvulsant activity, suggesting potential applications in the development of new anticonvulsant drugs (Ohkubo et al., 1996).
Antibacterial Evaluation of Pyrimido Thiazolo Pyrimidines : Etemadi et al. (2016) synthesized and characterized new pyrimido thiazolo pyrimidines and evaluated their antibacterial activity, indicating their potential as antibacterial agents (Etemadi et al., 2016).
These studies collectively demonstrate the diverse applications of compounds structurally related to “(5-Methyl-2-thienyl)methylamine hydrochloride” in areas such as antimicrobial therapy, organic synthesis, biochemistry, medicinal chemistry, and drug development.
特性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11;/h2-7,14H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKNWAAJKGGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3078368.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)
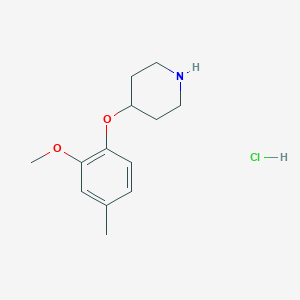
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B3078394.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

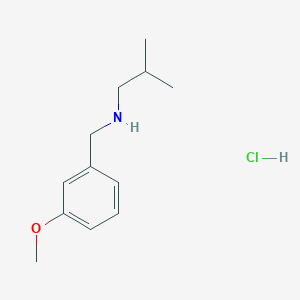
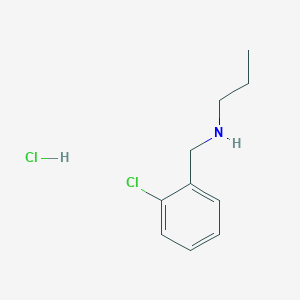
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)
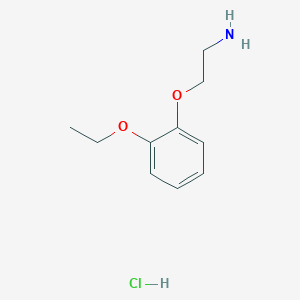
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
